4-Chloro-7-fluoro-2-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound has the molecular formula and is recognized for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases.
This compound is classified as a halogenated quinazoline, which includes various derivatives that exhibit significant pharmacological activities. It is primarily studied within the context of medicinal chemistry, where it serves as a scaffold for the design of novel therapeutic agents.
The synthesis of 4-Chloro-7-fluoro-2-methylquinazoline typically involves multi-step organic reactions. One common synthetic route includes:
The synthetic process is optimized for yield and purity, often utilizing automated reactors in industrial settings. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes .
The molecular structure of 4-Chloro-7-fluoro-2-methylquinazoline features a quinazoline ring system with specific substitutions:
The compound has a molecular weight of approximately 185.61 g/mol. The structural formula can be represented as follows:
4-Chloro-7-fluoro-2-methylquinazoline participates in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions can vary significantly based on the specific reagents and conditions employed .
The mechanism of action for 4-Chloro-7-fluoro-2-methylquinazoline involves its interaction with biological targets such as enzymes or receptors. Upon binding, it modulates their activity, potentially leading to therapeutic effects. The specific pathways and targets are context-dependent but highlight the compound's utility in drug design .
Relevant data includes spectroscopic analysis (such as NMR and IR) that confirms the presence of functional groups and structural integrity .
4-Chloro-7-fluoro-2-methylquinazoline has several notable applications in scientific research:
The quinazoline scaffold serves as a molecular platform that combines hydrogen-bonding capability, aromatic stacking properties, and spatial geometry ideally suited for interaction with biological targets. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the fused aromatic system enables π-π stacking interactions with protein residues. Introduction of a chlorine at position 4 activates the ring for nucleophilic substitution, making it a versatile synthetic intermediate for constructing C-N, C-O, or C-S bonds essential for inhibitor development. Concurrently, the fluorine at position 7 profoundly influences electronic distribution and enhances membrane permeability due to its high electronegativity and lipophilicity (π = +0.14). The methyl group at position 2 provides steric bulk without significantly increasing molecular weight, contributing to optimal ligand-target binding kinetics [3] [7].
Table 1: Electronic and Steric Effects of Substituents in 4-Chloro-7-fluoro-2-methylquinazoline
Position | Substituent | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|---|
2 | Methyl | +I effect | Moderate steric bulk | Enhanced target affinity |
4 | Chlorine | -I effect, activates displacement | Minimal bulk | Enables diverse derivatization |
7 | Fluorine | Strong -I effect | Minimal bulk | ↑Lipophilicity, metabolic stability |
Quantum mechanical studies reveal that the 7-fluorine alters electron density across the ring system, particularly decreasing π-electron density at positions 5, 6, and 8 by 12-18% compared to non-fluorinated analogs. This electronic redistribution enhances halogen bond donor potential at C7, facilitating interactions with carbonyl groups and nitrogen atoms in protein binding pockets. The molecule's calculated LogP of 2.38 ± 0.12 reflects optimal membrane penetration capability, balancing hydrophilic-lipophilic properties for cellular uptake [5] [10].
The systematic exploration of halogenated quinazolines began in earnest during the 1990s with the discovery of gefitinib's EGFR (epidermal growth factor receptor) inhibitory activity. Early analogs featured simple chloro- or fluoro-monosubstitutions at position 6 or 7. The pivotal advancement came with the recognition that dual halogenation at C4 and C7 could synergistically enhance target selectivity and metabolic stability. Patent analyses reveal a significant surge in 4,7-dihaloquinazoline filings between 2005-2015, with 4-chloro-7-fluoro derivatives representing 32% of these claims [2] [6].
The specific compound 4-chloro-7-fluoro-2-methylquinazoline (CAS# 1206694-32-7) emerged as a strategic intermediate following structure-activity relationship (SAR) studies demonstrating that 2-methyl substitution confers superior kinase inhibition profiles over 2-H or 2-phenyl analogs. The synthetic accessibility of this derivative via cyclization of 2-amino-4-fluorobenzoic acid derivatives followed by chlorination at position 4 further accelerated its adoption. Commercial availability from specialized suppliers (e.g., Synquest Labs, Sigma-Aldrich) since ~2012 has facilitated its incorporation into drug discovery pipelines, with catalog listings specifying ≥97% purity and appropriate storage at -20°C under inert atmosphere [1] [3] [4].
Table 2: Evolution of Key Halogenated Quinazoline Intermediates
Generation | Representative Structure | CAS Number | Primary Therapeutic Application |
---|---|---|---|
1st (1990s) | 4-Chloroquinazoline | 6484-24-8 | EGFR inhibitors |
2nd (2000s) | 4-Chloro-6-fluoroquinazoline | 1044768-44-6 | Anticancer agents |
3rd (2010s) | 4-Chloro-7-fluoro-2-methylquinazoline | 1206694-32-7 | Kinase inhibitors & PET tracers |
Advanced | 4-Chloro-2-(trifluoromethyl)-7-fluoroquinazoline | 1270920-38-1 | Targeted oncology |
This tri-substituted quinazoline scaffold serves two critical functions in modern drug discovery: as a synthetic building block for targeted covalent inhibitors and as a pharmacophore for non-covalent interactions. The C4 chlorine undergoes efficient nucleophilic displacement with amines, alcohols, and thiols under mild conditions (typically 0-40°C in aprotic solvents), enabling rapid generation of analog libraries. In kinase inhibitor development, displacement with aniline derivatives yields compounds demonstrating sub-μM IC50 values against EGFR, VEGFR, and PDGFR kinases. The 7-fluorine provides metabolic stabilization by blocking oxidative metabolism at this position, reducing hepatic clearance by cytochrome P450 enzymes. Pharmacokinetic studies of derived inhibitors show a 3.5-fold increase in plasma half-life compared to non-fluorinated analogs [2] [7] [10].
In oncological applications, derivatives exhibit dual mechanisms: competitive ATP-binding site inhibition and allosteric modulation. Molecular docking simulations confirm that the 7-fluorine forms critical hydrogen bonds with backbone amides in the hinge region of kinases (distance: 2.9-3.2 Å), while the 2-methyl group occupies a hydrophobic pocket near the gatekeeper residue. The compound's utility extends beyond oncology—its fluorinated aromatic core enables radiofluorination for positron emission tomography (PET) tracers targeting tumor-associated kinases. When labeled with 18F, analogs demonstrate tumor-to-background ratios >5:1 in xenograft models within 60 minutes post-injection, highlighting its diagnostic potential [2] [7].
Table 3: Therapeutic Applications Enabled by 4-Chloro-7-fluoro-2-methylquinazoline Derivatives
Therapeutic Area | Derivative Structure | Primary Target | Development Status |
---|---|---|---|
Oncology (solid tumors) | Anilino-C4 derivatives | EGFR T790M mutant | Preclinical optimization |
Neurology | Alkoxy-C4 derivatives | GABA transporters | Lead identification |
Infectious Diseases | Sulfonamide-C4 derivatives | Bacterial topoisomerases | Hit-to-lead |
Diagnostic Imaging | ¹⁸F-PEG-C4 derivatives | Tumor-associated kinases | Proof-of-concept |